molecular formula C19H18N4O4 B6504296 methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate CAS No. 1396630-88-8

methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate

Cat. No. B6504296
CAS RN: 1396630-88-8
M. Wt: 366.4 g/mol
InChI Key: IBAHADFBNGRQNP-UHFFFAOYSA-N
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Description

Methyl benzoate is an organic compound. It is an ester with the chemical formula C6H5COOCH3. It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Synthesis Analysis

Phenethyl alcohol can be prepared by the reaction between phenylmagnesium bromide and ethylene oxide .


Chemical Reactions Analysis

Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, Methyl benzoate has a pleasant smell, strongly reminiscent of the fruit of the feijoa tree, and it is used in perfumery .

Scientific Research Applications

Multicomponent Reactions (MCRs) and Synthetic Chemistry

Organic Light-Emitting Diodes (OLEDs) and Materials Science

Functional Esters and Polymer Chemistry

Ubiquitin Detection and Cellular Localization

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. For example, Ohmefentanyl, a potent opioid analgesic drug, selectively binds to the µ-opioid receptor .

Safety and Hazards

The safety and hazards of a compound depend on its structure and the extent of its exposure. For example, side effects of fentanyl analogues, which include itching, nausea and potentially serious respiratory depression, which can be life-threatening .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, chromones, which are naturally occurring phenolic compounds, are associated with antioxidant, antimicrobial, anticancer and anti-inflammatory activities .

properties

IUPAC Name

methyl 3-[[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-27-19(26)14-8-5-9-15(10-14)20-18(25)16-11-23(22-21-16)12-17(24)13-6-3-2-4-7-13/h2-11,17,24H,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAHADFBNGRQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

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